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Compound of Interest

Compound Name: Dutogliptin Tartrate

Cat. No.: B1670995 Get Quote

These application notes provide a detailed overview of the protocol for a Phase 2 clinical trial

(based on the REC-DUT-002 trial) investigating the safety and efficacy of dutogliptin, a

Dipeptidyl Peptidase-4 (DPP-4) inhibitor, in combination with Filgrastim (G-CSF) for patients in

early recovery after an acute ST-elevation myocardial infarction (STEMI).[1][2][3][4]

Introduction

Following a myocardial infarction (MI), the heart muscle undergoes significant adverse

remodeling, often leading to heart failure.[3][5][6] Regenerative therapies aim to mitigate this

damage and improve cardiac function.[7] One promising strategy involves enhancing the

body's natural repair mechanisms by mobilizing endogenous stem cells and guiding them to

the site of injury.[8]

The chemokine Stromal cell-derived factor-1 alpha (SDF-1α) is crucial for stem cell migration

and homing to ischemic tissue.[2] However, SDF-1α is rapidly degraded by the enzyme DPP-4.

[9] Dutogliptin, a DPP-4 inhibitor, prevents this degradation, thereby increasing local

concentrations of SDF-1α.[3][10] When combined with Filgrastim (G-CSF), a factor that

mobilizes stem and progenitor cells from the bone marrow into the bloodstream, this

therapeutic approach is hypothesized to promote cardiac repair and improve outcomes post-

MI.[1][3][5]
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The core of this therapeutic strategy is the SDF-1α/CXCR4 signaling axis.[11][12] Myocardial

ischemia triggers the release of SDF-1α, creating a chemotactic gradient that attracts

circulating progenitor cells expressing the CXCR4 receptor.[13] By inhibiting DPP-4, dutogliptin

sustains this SDF-1α signal, while G-CSF increases the pool of available circulating progenitor

cells.[14] The binding of SDF-1α to CXCR4 on these cells is believed to activate pro-survival

and pro-angiogenic pathways, including PI3K/Akt and MAPK/ERK, ultimately enhancing

myocardial repair and function.[11][15][16]

Data Presentation
The following tables summarize the key aspects of the Phase 2 study protocol and its findings.

Table 1: Study Design Summary (REC-DUT-002 Trial)
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Parameter Description

Study Title

A Phase 2, Randomized, Double-Blind,
Placebo-Controlled, Safety and Efficacy
Study of Dutogliptin in Combination with
Filgrastim in Early Recovery Post-
Myocardial Infarction.[1][7]

Phase 2

Primary Objective

To evaluate the safety, tolerability, and

preliminary efficacy of dutogliptin with filgrastim

compared to placebo.[2][6]

Patient Population

Patients with first ST-elevation Myocardial

Infarction (STEMI) after successful

percutaneous coronary intervention (PCI).[3][5]

[17]

Sample Size

47 patients were randomized (study terminated

early due to the SARS-CoV-2 pandemic).[3][5]

[17]

Randomization
1:1 ratio to either the active treatment group or

the placebo group.

Primary Efficacy Endpoint

Change in Left Ventricular Ejection Fraction (LV-

EF) from baseline to Day 90, assessed by

cardiac MRI (cMRI).[2]

| Study Duration | 14 days of treatment with a 90-day follow-up for the primary endpoint.[3][5] |

Table 2: Key Patient Inclusion and Exclusion Criteria
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Inclusion Criteria Exclusion Criteria

Age 18-80 years History of previous myocardial infarction

Diagnosis of first acute STEMI Cardiogenic shock

Successful primary PCI with stenting performed History of malignancy or bone marrow disorder

Left Ventricular Ejection Fraction (LV-EF) ≤ 45%

assessed post-PCI.[3][5][17]

Known hypersensitivity to dutogliptin or

filgrastim

Study treatment initiated within 72 hours of PCI.

[3][5][6]
Severe renal or hepatic impairment

| Written informed consent | Participation in another clinical trial |

Table 3: Dosing and Administration Schedule

Drug Dosage & Administration Duration

Dutogliptin

60 mg administered twice
daily by subcutaneous
injection.[3][5][6]

14 Days

Filgrastim (G-CSF)
Standard dosing regimen for

stem cell mobilization.

Per standard clinical practice,

typically for 5-7 days.

| Placebo | Matching placebo administered twice daily by subcutaneous injection.[3][5][6] | 14

Days |

Table 4: Schedule of Assessments
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Assessment
Screening /
Baseline (Day 0-3)

Treatment (Day 1-
14)

Follow-up (Day 90)

Informed Consent X

Inclusion/Exclusion

Check
X

Physical Examination X X

Vital Signs X Daily X

Adverse Event

Monitoring
X Daily X

12-Lead ECG X As needed X

Blood Sampling

(Safety Labs)
X Weekly X

Blood Sampling

(Biomarkers)
X Multiple points X

| Cardiac MRI (cMRI) | X (within 72h post-PCI)[3][5][17] | | X |

Table 5: Summary of Efficacy Results (cMRI)

Parameter
Treatment Group
(n=24)

Placebo Group
(n=23)

p-value

Change in LV-EF

from Baseline to Day

90

+5.9% +5.7% NS

Change in LV End-

Diastolic Volume (mL)
+15.7 mL +13.7 mL NS

Change in Late

Gadolinium

Enhancement (LGE)

Mass (g)

-19.9 g -12.7 g 0.23
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Data sourced from the REC-DUT-002 trial results.[3][5][17] LV-EF: Left Ventricular Ejection

Fraction; NS: Not Significant.

Table 6: Summary of Safety and Tolerability

Event Category Treatment Group Placebo Group

Serious Adverse Events

(SAEs)

No statistically significant
difference.[3][5]

No statistically significant
difference.[3][5]

Study Drug-Related SAEs None reported.[3] None reported.[3]

Non-fatal Myocardial Infarction 2 1

Hospitalization (Heart Failure) No significant difference No significant difference

The concomitant treatment was reported to be well tolerated with no safety issues detected.[3]

[5][17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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